An In-depth Technical Guide to Methyl 2-iodothiazole-4-carboxylate (CAS 1261563-39-6)
An In-depth Technical Guide to Methyl 2-iodothiazole-4-carboxylate (CAS 1261563-39-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodothiazole-4-carboxylate is a halogenated heterocyclic building block that holds significant potential for applications in medicinal chemistry and materials science. The thiazole motif is a core structure in numerous biologically active compounds, including a number of FDA-approved drugs. The introduction of an iodine atom at the 2-position of the thiazole ring provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the facile introduction of diverse molecular fragments, making this compound a valuable intermediate in the synthesis of complex organic molecules and in the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of Methyl 2-iodothiazole-4-carboxylate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory. While comprehensive experimental data for Methyl 2-iodothiazole-4-carboxylate is not extensively reported in the public domain, the following table summarizes key known and predicted properties. For comparative purposes, the properties of its common precursor, Methyl 2-aminothiazole-4-carboxylate, are also included.
| Property | Methyl 2-iodothiazole-4-carboxylate | Methyl 2-aminothiazole-4-carboxylate |
| CAS Number | 1261563-39-6 | 118452-04-3[1] |
| Molecular Formula | C₅H₄INO₂S | C₅H₆N₂O₂S[2] |
| Molecular Weight | 285.06 g/mol | 158.18 g/mol [2] |
| Appearance | Predicted: Solid | White to light yellow powder/crystal |
| Melting Point | Not reported | 171-173 °C[2] |
| Boiling Point | Predicted: >300 °C | 298.7 °C (at 760 mmHg)[2] |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in DMSO |
Synthesis of Methyl 2-iodothiazole-4-carboxylate
The most direct and established synthetic route to Methyl 2-iodothiazole-4-carboxylate involves the diazotization of Methyl 2-aminothiazole-4-carboxylate followed by a Sandmeyer-type reaction with an iodide salt.[3][4][5][6] This two-step, one-pot procedure is a reliable method for the introduction of an iodine atom onto the thiazole ring.
Caption: Synthetic pathway for Methyl 2-iodothiazole-4-carboxylate.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative procedure based on established methods for the iodination of 2-aminothiazoles.[3][5]
Materials:
-
Methyl 2-aminothiazole-4-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend Methyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow color.
-
-
Iodo-Sandmeyer Reaction:
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.
-
Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution at 0-5 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours. The evolution of nitrogen gas should be observed, and the color of the reaction mixture will likely darken. Gentle heating may be necessary to drive the reaction to completion.[3]
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-iodothiazole-4-carboxylate.
-
Spectroscopic Analysis
Methyl 2-aminothiazole-4-carboxylate (Starting Material):
-
¹H NMR (DMSO-d₆): δ 7.95 (s, 1H, thiazole-H), 7.65 (br s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃).
-
¹³C NMR (DMSO-d₆): δ 168.0 (C=O), 162.5 (C-NH₂), 145.0 (C-CO₂Me), 115.0 (thiazole-CH).
-
IR (KBr, cm⁻¹): 3433, 3310 (N-H stretching), 1688 (C=O stretching), 1540 (C=N stretching).[7]
-
Mass Spectrum (ESI-MS): m/z 159.0 [M+H]⁺.
Expected Spectroscopic Data for Methyl 2-iodothiazole-4-carboxylate:
-
¹H NMR: The broad singlet for the -NH₂ protons will be absent. The singlet for the thiazole proton at the 5-position is expected to remain. The singlet for the methyl ester protons will also be present.
-
¹³C NMR: The resonance for the C-2 carbon will shift significantly downfield due to the attachment of the electronegative iodine atom. The other carbon signals are expected to experience minor shifts.
-
IR: The N-H stretching bands will be absent. The characteristic C=O stretching frequency of the ester will remain.
-
Mass Spectrum: The molecular ion peak is expected at m/z 285, with a characteristic isotopic pattern for an iodine-containing compound.
Reactivity and Applications in Organic Synthesis
The 2-iodo-substituent on the thiazole ring makes Methyl 2-iodothiazole-4-carboxylate a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules.
Caption: Key cross-coupling reactions of Methyl 2-iodothiazole-4-carboxylate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[8][9][10][11] This reaction would enable the synthesis of 2-aryl or 2-heteroarylthiazole-4-carboxylates from Methyl 2-iodothiazole-4-carboxylate.
General Protocol:
-
To a reaction vessel, add Methyl 2-iodothiazole-4-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynylthiazole derivatives.[12][13][14] These products can serve as versatile intermediates for further transformations.
General Protocol:
-
To a reaction vessel, add Methyl 2-iodothiazole-4-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the terminal alkyne (1.1-1.5 eq).
-
Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Degas the reaction mixture and stir under an inert atmosphere.
-
The reaction is typically run at room temperature to 60 °C and monitored by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Coupling
The Heck reaction allows for the formation of a new C-C bond between the 2-position of the thiazole and an alkene, leading to 2-alkenylthiazole derivatives.[15][16][17][18]
General Protocol:
-
In a reaction vessel, combine Methyl 2-iodothiazole-4-carboxylate (1.0 eq), the alkene (1.1-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-3.0 eq).
-
Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Safety Information
As with any chemical, it is essential to handle Methyl 2-iodothiazole-4-carboxylate with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use.[19][20][21][22][23] General safety measures include:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
Methyl 2-iodothiazole-4-carboxylate is a valuable and versatile building block for organic synthesis. Its straightforward preparation from readily available starting materials and the reactivity of the 2-iodo substituent in a range of powerful cross-coupling reactions make it an attractive intermediate for the synthesis of diverse and complex molecular architectures. This guide provides the fundamental knowledge for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
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- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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NileRed. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
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Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Methyl 2-aminothiazole-4-carboxylate Properties. CompTox Chemicals Dashboard. [Link]
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Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central, 12(12), e0189533. [Link]
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A. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]
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Screening catalytic conditions in Heck coupling between... (n.d.). ResearchGate. [Link]
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Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 118. [Link]
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Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wang, Z., Liu, Y., & Tang, W. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102875. [Link]
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Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents. (n.d.). SciSpace. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). ResearchGate. [Link]
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Wierzejewska, M., & Badowska-Rosłonek, K. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4435. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]
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NileRed. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Heck Reaction—State of the Art. (2017). Semantic Scholar. [Link]
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Hameed, A., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. ResearchGate. [Link]
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